molecular formula C10H8N2O3 B1347158 2-Methyl-5-nitro-2H-isoquinolin-1-one CAS No. 42792-96-1

2-Methyl-5-nitro-2H-isoquinolin-1-one

Cat. No.: B1347158
CAS No.: 42792-96-1
M. Wt: 204.18 g/mol
InChI Key: ZJFKSSNHLIRRHQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-nitro-2H-isoquinolin-1-one is unique due to its specific substitution pattern and the presence of both methyl and nitro groups on the isoquinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

IUPAC Name

2-methyl-5-nitroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12(14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKSSNHLIRRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70309870
Record name 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42792-96-1
Record name NSC218341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-METHYL-5-NITRO-2H-ISOQUINOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-isochromen-1-one (1.2 g, 0.0063 mol) and 40% aqueous methylamine (10 mL, 0.09 mol) were refluxed in methanol (40 mL, 1 mol) for 1 hour. The solvents were removed and the residue was diluted with CH2Cl2/MeOH (95:5 v/v, 100 mL), washed with brine (20 mL×2). The CH2Cl2 layer was dried over Na2SO4, purified via flash chromatography (40 g of silica gel, 0-50% EtOAc/Hexanes) to give a yellow solid. MS m/z (M+H) 204.8.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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